molecular formula C47H54N6O3 B2765584 1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one CAS No. 2095432-61-2

1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one

Numéro de catalogue B2765584
Numéro CAS: 2095432-61-2
Poids moléculaire: 750.988
Clé InChI: KWDHFYVTZQQMOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .


Molecular Structure Analysis

The molecular geometry and electron structure of these molecules were evaluated using density functional theory (DFT) methods . In the crystal, the two components are linked by an O-H⋯O hydrogen bond .


Chemical Reactions Analysis

New 1,3-disubsituted benzimidazol-2-ones are synthesized in order to evaluate their anti-trichinellosis efficacy . Solid-liquid phase transfer catalysis as the most readily available synthesis method was used to prepare the target compounds .


Physical And Chemical Properties Analysis

In the title compound, C (30)H (34)N (2)O (3)·C (2)H (6)O, the piperazine ring adopts a chair conformation and the ethene bond exhibits an E conformation .

Applications De Recherche Scientifique

DNA Interaction and Fluorescent Staining

Benzimidazole derivatives like Hoechst 33258, which share structural similarities with 1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one, are known for their strong binding to the minor groove of DNA duplexes. This property makes them useful as fluorescent cytological stains for DNA, aiding in the visualization of cellular and subcellular structures in biological research and medical diagnostics. The protonation equilibria and the pH-dependent distribution of species of these compounds in aqueous solutions have been determined, providing insight into their interaction with DNA (Ladinig et al., 2005).

Antiproliferative and Cytotoxic Activities

Research has synthesized and characterized novel benzimidazole derivatives to evaluate their cytotoxic effects on cancer cell lines, such as human colorectal cancer cells (HT-29) and breast cancer cells (MDA-MB-231). These studies reveal significant antiproliferative activity, highlighting the potential of these compounds as anticancer agents. For instance, specific benzimidazole derivatives have demonstrated marked antiproliferative activity against the HT-29 cell line, underscoring their therapeutic potential (Mavrova et al., 2011).

Antimicrobial and Antileishmanial Properties

Benzimidazole compounds also exhibit broad-spectrum antimicrobial activities. Synthesized bisbenzimidazole-derived chelating agents have shown considerable activity against a range of bacterial and fungal strains, potentially offering new avenues for treating infections. The antifungal and antibacterial properties of these compounds are compared to those of standard antibiotics, indicating their efficacy in combating microbial infections (Agh-Atabay et al., 2003). Additionally, certain benzimidazole derivatives have been identified as potent antileishmanial agents, offering promise for developing new treatments against Leishmaniasis (Mayence et al., 2004).

Anion Transport and Catalytic Activities

Beyond their biological applications, benzimidazole derivatives are explored for their chemical properties, such as anion transport. Modifications of the benzimidazole structure have resulted in compounds with significantly enhanced anionophoric activity, indicating potential applications in chemical separations and sensing technologies (Peng et al., 2016).

Safety And Hazards

The prolonged use of these compounds has led to the development of resistance by many helminth strains . Resistance to benzimidazoles in animals has been reported in many countries .

Orientations Futures

The prevalence of benzimidazole cores in biologically active molecules stimulated the need for elegant and efficient ways to make these heterocyclic lead . The discovery of thiabendazole in 1951 further spurred chemists around the world to design, synthesize and screened thousands of the benzimidazoles for anthelmintic activity .

Propriétés

IUPAC Name

1,3-bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H54N6O3/c54-41(33-48-25-29-50(30-26-48)45(37-15-5-1-6-16-37)38-17-7-2-8-18-38)35-52-43-23-13-14-24-44(43)53(47(52)56)36-42(55)34-49-27-31-51(32-28-49)46(39-19-9-3-10-20-39)40-21-11-4-12-22-40/h1-24,41-42,45-46,54-55H,25-36H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDHFYVTZQQMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CN2C3=CC=CC=C3N(C2=O)CC(CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O)O)C(C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H54N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one

CAS RN

2095432-61-2
Record name 1,3-bis({3-[4-(diphenylmethyl)piperazin-1-yl]-2-hydroxypropyl})-2,3-dihydro-1H-1,3-benzodiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.